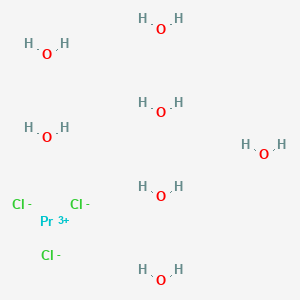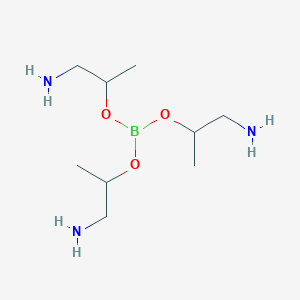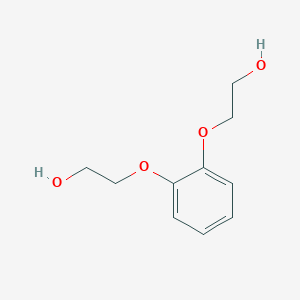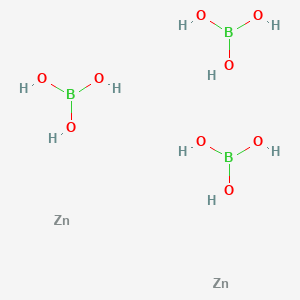
1-氨基芘
描述
1-Aminopyrene is an organic compound with the molecular formula C₁₆H₁₁N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an amino group attached to the first carbon of the pyrene ring system. This compound is known for its yellow-green crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
科学研究应用
1-Aminopyrene is utilized in various scientific fields due to its fluorescent properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of fluorescent probes and sensors.
Biology: Used in the study of DNA interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Applied in the development of advanced materials and nanotechnology .
作用机制
Target of Action
1-AP is a major metabolite during the biotransformation of 1-nitropyrene by microflora in the natural environment and in the guts of animals and humans . The primary targets of 1-AP are yet to be fully identified, but it has been associated with the activation of the aryl hydrocarbon receptor (AhR) and its target genes .
Mode of Action
The mode of action of 1-AP involves its interaction with AhR and the subsequent activation of AhR target genes, including CYP1A1, CYP1A2, and CYP1B1 . This interaction leads to changes in the expression of these genes, which play crucial roles in the metabolism of xenobiotics and endogenous compounds.
Biochemical Pathways
1-AP affects several biochemical pathways. It has been shown to have a strong positive and negative correlation with serum creatinine and creatinine clearance, respectively . This suggests that 1-AP may influence kidney function and the renal clearance of creatinine, a waste product of muscle metabolism.
Pharmacokinetics
The pharmacokinetics of 1-AP, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can be influenced by various factors. A study has shown that the time of maximum excretion of 1-AP in urine can vary significantly among individuals, suggesting that the bioavailability and elimination of 1-AP can be influenced by individual-specific factors .
Result of Action
The molecular and cellular effects of 1-AP’s action are diverse and can be influenced by various factors. Under UV-A irradiation, 1-AP has been shown to cause light-induced DNA single-strand cleavage . This suggests that 1-AP can induce DNA damage under certain conditions, which could potentially lead to mutations and other adverse cellular effects.
Action Environment
The action, efficacy, and stability of 1-AP can be influenced by environmental factors. For instance, the presence of humic acids in aquatic ecosystems can influence the bioavailability, toxicity, and fate of 1-AP . Moreover, exposure to light can enhance the phototoxicity of 1-AP, leading to DNA damage .
生化分析
Biochemical Properties
1-Aminopyrene interacts with various enzymes and proteins. It has been shown to enhance enzymatic reactions within engineered proteins, paving the way for novel synthetic pathways in pharmaceutical research . The genetic polymorphisms of the 1-NP metabolic enzymes (CYP1A1, CYP1B1, EPHX1, NQO1, and NAT2) have been found to influence the urinary concentrations of 1-Aminopyrene .
Cellular Effects
1-Aminopyrene has been shown to cause light-induced DNA single-strand cleavage under UV-A irradiation . It has also been found to inhibit microbial heterotrophic mineralization of 14 C-D-glucose significantly in the presence of humic acids in light and darkness .
Molecular Mechanism
1-Aminopyrene exerts its effects at the molecular level through various mechanisms. It activates the aryl hydrocarbon receptor (AhR) signaling, thus mediating tubulointerstitial fibrosis through epithelial-mesenchymal transition and macrophage-myofibroblast transition .
Metabolic Pathways
1-Aminopyrene is involved in the metabolic pathways of 1-nitropyrene. It is partly metabolized to 1-aminopyrene and N-acetyl-1-aminopyrene, which are excreted in urine .
准备方法
Synthetic Routes and Reaction Conditions
1-Aminopyrene can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield 1-aminopyrene. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1-aminopyrene often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of pyrene to 1-aminopyrene .
化学反应分析
Types of Reactions
1-Aminopyrene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Further reduction can lead to the formation of pyrene derivatives with multiple amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often employed
Major Products
Oxidation: Nitro- and hydroxyl-pyrene derivatives.
Reduction: Polyamino-pyrene derivatives.
Substitution: Halogenated and sulfonated pyrene derivatives
相似化合物的比较
Similar Compounds
- 2-Aminopyrene
- 3-Aminopyrene
- 1-Hydroxypyrene
- 1-Nitropyrene
Uniqueness
1-Aminopyrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aminopyrene derivatives. Its position-specific amino group allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
pyren-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWKHVRBDQPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Record name | 1-AMINOPYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040932 | |
| Record name | 1-Aminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid | |
| Record name | 1-AMINOPYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aminopyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Aminopyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000016 [mmHg] | |
| Record name | 1-Aminopyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1606-67-3, 64990-23-4 | |
| Record name | 1-AMINOPYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aminopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminopyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrenamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW9EO1681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Aminopyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 to 244 °F (NTP, 1992), 115 - 117 °C | |
| Record name | 1-AMINOPYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aminopyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Aminopyrene formed in vivo?
A1: 1-Aminopyrene is primarily formed through the nitroreduction of 1-Nitropyrene [, , , ]. This metabolic conversion occurs via enzymatic activity, mainly involving bacterial and mammalian nitroreductases [, ].
Q2: What is the main DNA adduct formed by 1-Aminopyrene metabolites?
A3: The primary DNA adduct is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). This adduct forms primarily at the C8 position of guanine bases in DNA [, , ].
Q3: How does the formation of dGAP affect DNA replication?
A4: The dGAP adduct is bulky and distorts the DNA helix []. This distortion inhibits DNA polymerase activity, leading to replication blockage and potentially contributing to mutations [].
Q4: How do different oxygen levels influence 1-Nitropyrene metabolism?
A5: Under anaerobic conditions, nitroreduction of 1-Nitropyrene to 1-Aminopyrene is favored [, ]. In aerobic conditions, ring oxidation becomes a more significant metabolic pathway, leading to the formation of metabolites like 1-Nitropyrene phenols and dihydrodiols [, ].
Q5: What is the molecular formula and weight of 1-Aminopyrene?
A5: The molecular formula of 1-Aminopyrene is C16H11N, and its molecular weight is 217.27 g/mol.
Q6: How is 1-Aminopyrene typically detected and quantified?
A8: Several analytical methods are used to detect and quantify 1-Aminopyrene, including: * High-performance liquid chromatography (HPLC) [, , , , ] * Gas chromatography/mass spectrometry (GC/MS) [, , ] * Fluorescence detection [, ] * Electrochemical methods [, ]
Q7: How does 1-Aminopyrene interact with materials like carbon nanotubes?
A9: 1-Aminopyrene can non-covalently functionalize carbon nanotubes through π-stacking interactions [, ]. This functionalization improves the dispersion and electrochemical properties of the nanotubes [, ].
Q8: What are some applications of 1-Aminopyrene in material science?
A10: 1-Aminopyrene is used in various applications, including: * Enhancing the performance of electrocatalysts for fuel cells [, ] * Modifying the gas sorption properties of polymers [] * Developing fluorescence sensors [, ]
Q9: How is computational chemistry used in studying 1-Aminopyrene?
A11: Computational techniques are employed to:* Investigate the reaction mechanisms of 1-Aminopyrene, such as dimerization pathways []* Explore the stability and electronic properties of 1-Aminopyrene-containing materials []* Model the interaction of 1-Aminopyrene with DNA []
Q10: What is the known toxicity of 1-Aminopyrene?
A12: While 1-Aminopyrene itself is considered less toxic than 1-Nitropyrene, research suggests potential photoinduced toxicity to microbial communities []. Further studies are needed to fully understand its environmental impact and potential risks.
Q11: How do humic substances influence the photolysis of 1-Aminopyrene?
A13: Humic substances can either enhance or inhibit the photolysis rate of 1-Aminopyrene, depending on their type and concentration [, ]. This interaction highlights the complex role of environmental factors in the fate of 1-AP.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


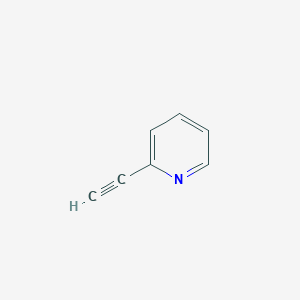
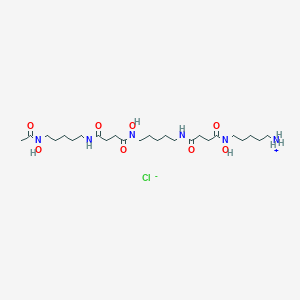
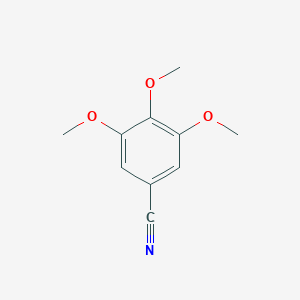
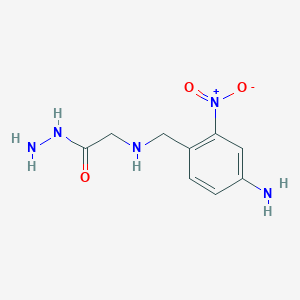

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)


